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Compound of Interest

Compound Name: 2-Picenecarboxylic acid

Cat. No.: B14747725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
validated synthetic route for 2-pyrenecarboxylic acid (CAS No: 36428-96-3). The information
herein is intended to support research and development activities where the unique
photophysical and chemical properties of the pyrene moiety are of interest.

Core Physicochemical Properties

Property Value Source
Molecular Formula C17H1002 PubChem[1]
Molecular Weight 246.26 g/mol PubChem[1]
Melting Point 326 °C ChemicalBook[2]
Boiling Point (Predicted) 437.2+14.0°C ChemicalBook[2]
pKa (Predicted) 4.20+£0.30 ChemicalBook[2]
Density (Predicted) 1.411 + 0.06 g/cm?3 ChemicalBook[2]

Spectroscopic Data

Detailed experimental spectroscopic data for 2-pyrenecarboxylic acid is typically provided in the
supporting information of primary literature detailing its synthesis and characterization.[3][4]
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The following sections describe the expected spectral characteristics based on its structure,
supplemented with data from analogous compounds where specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Spectral Data: The proton NMR spectrum of 2-pyrenecarboxylic acid is
expected to exhibit a complex multiplet pattern in the aromatic region (typically & 7.5-9.0 ppm)
corresponding to the nine protons on the pyrene ring system. The carboxylic acid proton is
expected to appear as a broad singlet at a significantly downfield chemical shift (6 > 10 ppm),
which is characteristic for carboxylic acid protons. The exact chemical shifts and coupling
constants would be dependent on the solvent used and the concentration.

Expected 3C NMR Spectral Data: The carbon NMR spectrum will show 17 distinct resonances.
The carbonyl carbon of the carboxylic acid is expected in the & 165-185 ppm region. The
remaining 16 carbons of the pyrene ring system, being aromatic, will appear in the approximate
range of & 120-140 ppm. The specific chemical shifts are influenced by the electron-
withdrawing nature of the carboxylic acid group and the complex electronic environment of the
fused aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 2-pyrenecarboxylic acid will be characterized by the following key
absorptions:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300
cm~1, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

e C=0 Stretch: A strong, sharp absorption band around 1680-1710 cm~1, corresponding to the
carbonyl of the carboxylic acid. Conjugation with the pyrene ring system may shift this
absorption to a slightly lower wavenumber.

o C=C Stretch (Aromatic): Multiple sharp, medium to weak absorptions in the 1450-1600 cm~1
region.

e C-H Bending (Aromatic): Absorptions in the 675-900 cm~1 region, which can be indicative of
the substitution pattern on the aromatic ring.
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UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-pyrenecarboxylic acid is dominated by the extended Tt-system of the
pyrene core. It is expected to show multiple absorption bands characteristic of polycyclic
aromatic hydrocarbons. The fine vibronic structure typical for pyrene derivatives should be
observable. The spectrum will likely exhibit strong absorptions (1t — 1* transitions) in the UV
region, with characteristic maxima around 240, 275, and 340 nm. The exact Amax values and
molar absorptivities are solvent-dependent.

Experimental Protocols
Synthesis of 2-Pyrenecarboxylic Acid

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, proceeding in
three main steps from pyrene.[3][4] The general workflow is outlined below. For detailed
experimental conditions, reagents, and purification methods, it is imperative to consult the
primary literature.[4]
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Synthesis Workflow for 2-Pyrenecarboxylic Acid
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Caption: A generalized three-step synthesis of 2-pyrenecarboxylic acid from pyrene.

Spectroscopic Analysis Protocols
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The following are general protocols for obtaining the spectroscopic data for 2-pyrenecarboxylic

acid. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-pyrenecarboxylic acid in a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field strength
spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation
delay, and 16-64 scans.

13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low
natural abundance of 13C, a greater number of scans (e.g., 1024 or more) will be required.
Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total
Reflectance (ATR) measurement, place a small amount of the solid sample directly on the
ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample compartment or the clean ATR crystal should be recorded and
subtracted from the sample spectrum.

UV-Vis Spectroscopy:

o Sample Preparation: Prepare a dilute solution of 2-pyrenecarboxylic acid in a UV-transparent

solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an
absorbance between 0.1 and 1.0 at the Amax.

o Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from

approximately 200 to 600 nm. A cuvette containing the pure solvent should be used as a
reference.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic characterization of 2-pyrenecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b14747725#spectroscopic-data-nmr-ir-uv-vis-of-2-pyrenecarboxylic-acid
https://www.benchchem.com/product/b14747725#spectroscopic-data-nmr-ir-uv-vis-of-2-pyrenecarboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14747725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14747725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

